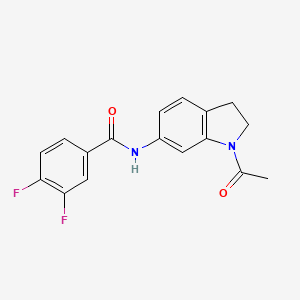

N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide

CAS No.: 1021209-88-0

Cat. No.: VC8432736

Molecular Formula: C17H14F2N2O2

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021209-88-0 |

|---|---|

| Molecular Formula | C17H14F2N2O2 |

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide |

| Standard InChI | InChI=1S/C17H14F2N2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)12-3-5-14(18)15(19)8-12/h2-5,8-9H,6-7H2,1H3,(H,20,23) |

| Standard InChI Key | RPGIXOIEKQIBNI-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Introduction

Chemical Identity and Structural Characteristics

N-(1-Acetylindolin-6-yl)-3,4-difluorobenzamide belongs to the class of benzamide derivatives, which are widely studied for their pharmacological properties. The compound’s IUPAC name, N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide, reflects its bifunctional architecture: a 1-acetylindoline group linked via an amide bond to a 3,4-difluorophenyl ring.

Physicochemical Properties

The compound’s molecular weight (316.3 g/mol) and lipophilic nature, inferred from its fluorine and aromatic components, suggest moderate bioavailability. Key properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1021209-88-0 |

| Molecular Formula | |

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide |

| Solubility (Predicted) | Low in water; soluble in DMSO, DMF |

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the acetylated indoline moiety may influence binding to biological targets.

Synthesis and Optimization Strategies

The synthesis of N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide typically involves a two-step process: (1) preparation of 1-acetylindoline and (2) amide coupling with 3,4-difluorobenzoyl chloride.

Reaction Mechanism

-

Indoline Acetylation: Indoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 1-acetylindoline.

-

Amide Bond Formation: 1-Acetylindoline reacts with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions, where the acyl chloride is treated with the amine in a biphasic solvent system (e.g., NaOH/CHCl).

The reaction’s success hinges on optimizing temperature, stoichiometry, and purification methods. A representative protocol is outlined below:

| Parameter | Condition |

|---|---|

| Reactants | 1-Acetylindoline, 3,4-difluorobenzoyl chloride |

| Solvent | Dichloromethane (CHCl) |

| Base | Aqueous NaOH |

| Temperature | 0–5°C (initial), then room temperature |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (reported) |

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.

-

HPLC: Assesses purity (>95% typical).

Structural and Computational Analysis

X-ray Crystallography

Although no crystallographic data for this compound are publicly available, analogous benzamides exhibit planar amide linkages and orthogonal fluorine substitution patterns. Computational modeling (e.g., DFT calculations) predicts a twisted conformation between the indoline and benzamide rings, potentially influencing receptor binding.

Spectroscopic Insights

-

IR Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-F).

-

UV-Vis: Absorption maxima near 270 nm, attributed to the conjugated π-system.

Research Gaps and Future Directions

-

Synthetic Optimization: Explore catalysts (e.g., HATU) to improve amidation yields.

-

Biological Screening: Prioritize assays against kinase, protease, and epigenetic targets.

-

Structure-Activity Relationships (SAR): Systematically modify indoline substituents and fluorine positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume